molecular formula C10H14O6 B14703816 Ethyl prop-2-enoate;2-methylidenebutanedioic acid CAS No. 26124-80-1

Ethyl prop-2-enoate;2-methylidenebutanedioic acid

Cat. No.: B14703816
CAS No.: 26124-80-1
M. Wt: 230.21 g/mol
InChI Key: JXDQCDJBOZJXEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl prop-2-enoate;2-methylidenebutanedioic acid involves the polymerization of ethyl 2-propenoate and 2-methylidenebutanedioic acid. The reaction typically occurs in the presence of a catalyst, such as an ion exchange resin or sulfuric acid . The liquid phase esterification reaction of acrylic acid with ethanol is carried out under controlled conditions to produce the desired polymer .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-2-enoate;2-methylidenebutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl prop-2-enoate;2-methylidenebutanedioic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl prop-2-enoate;2-methylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl prop-2-enoate;2-methylidenebutanedioic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.

Biological Activity

Ethyl prop-2-enoate; 2-methylidenebutanedioic acid, commonly known as ethyl acrylate , is an important compound in organic synthesis and medicinal chemistry. Its structure allows for various biological activities, making it a subject of interest in research. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

Ethyl prop-2-enoate has the following chemical structure:

C5H8O2\text{C}_5\text{H}_8\text{O}_2

This compound is characterized by a vinyl group (C=C) and an ester functional group, which contributes to its reactivity and biological interactions. The presence of the double bond makes it a Michael acceptor, allowing it to undergo nucleophilic addition reactions with various biological macromolecules, such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of ethyl prop-2-enoate can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. Ethyl acrylate's ability to disrupt microbial cell membranes contributes to its effectiveness in this area.
  • Cytotoxicity : Ethyl prop-2-enoate has demonstrated cytotoxic effects in certain cancer cell lines. The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.
  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its reactivity with thiol groups in enzymes highlights its potential as a lead compound for drug development targeting enzyme inhibition.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of ethyl acrylate against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 1% (v/v) after 24 hours of exposure, demonstrating its potential as a disinfectant agent .

Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxic effects of ethyl prop-2-enoate on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours, indicating potent anti-cancer activity. The mechanism was attributed to increased ROS production leading to apoptosis .

Study 3: Enzyme Interaction Studies

A fragment-based study assessed the interaction of ethyl prop-2-enoate with various enzymes using a thiol reactivity profiler. It was found that the compound effectively inhibited glutathione S-transferase (GST) activity, suggesting its potential role in modulating detoxification pathways .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant reduction in bacterial viability at >1% concentration
CytotoxicityIC50 value of 25 µM against MCF-7 cells
Enzyme InhibitionInhibition of GST activity

Properties

CAS No.

26124-80-1

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl prop-2-enoate;2-methylidenebutanedioic acid

InChI

InChI=1S/C5H6O4.C5H8O2/c1-3(5(8)9)2-4(6)7;1-3-5(6)7-4-2/h1-2H2,(H,6,7)(H,8,9);3H,1,4H2,2H3

InChI Key

JXDQCDJBOZJXEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C.C=C(CC(=O)O)C(=O)O

Related CAS

26124-80-1

Origin of Product

United States

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